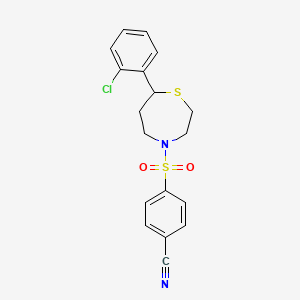

4-((7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

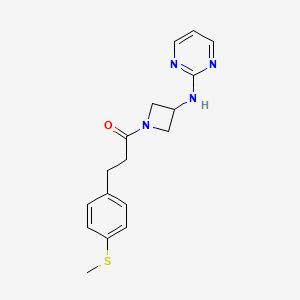

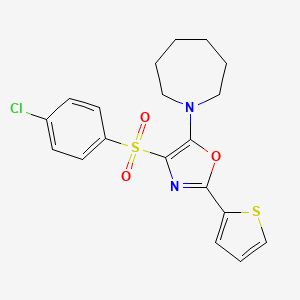

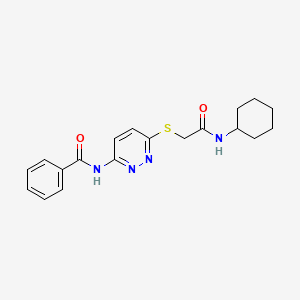

Compounds like “4-((7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile” are typically complex organic molecules. They often contain a central aromatic ring (benzonitrile in this case), with various functional groups attached . These functional groups can include sulfonyl groups, chlorophenyl groups, and thiazepan rings .

Synthesis Analysis

The synthesis of such compounds often involves multiple steps, each introducing a new functional group. For example, a common method for the synthesis of piperazine derivatives involves the cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis

The molecular structure of these compounds can be confirmed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite complex, depending on the specific functional groups present. For example, the reactions of activated aryl halides closely resemble the SN2-displacement reactions of aliphatic halides .Wissenschaftliche Forschungsanwendungen

Antiviral and Antitumor Potential

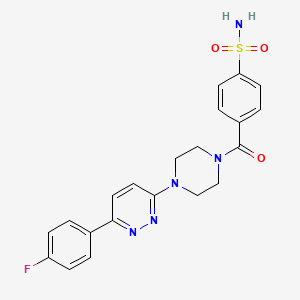

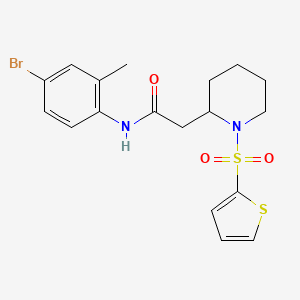

The compound 4-((7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile is part of a broader class of sulfonamide-based compounds, which have been investigated for their potential in various scientific research areas, particularly in antiviral and antitumor activities. While the exact compound does not appear directly in the studies, related sulfonamide derivatives provide insight into the possible applications and effectiveness of this compound in scientific research.

A study by Chen et al. (2010) focused on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, revealing certain anti-tobacco mosaic virus activities, hinting at the antiviral capabilities of similar structures (Chen et al., 2010). Additionally, Rostom (2006) synthesized a series of compounds substituted with benzenesulfonamide, sulfonylurea, and sulfonylthiourea pharmacophores, displaying promising broad-spectrum antitumor activity against various tumor cell lines (Rostom, 2006).

Photochemical and Synthetic Applications

The research on photochemistry of phenyl-substituted 1,2,4-thiadiazoles by Pavlik et al. (2003) provides insights into the chemical behavior of related compounds under light exposure, which could be relevant for the study of 4-((7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile in photochemical applications (Pavlik et al., 2003).

Moreover, the work by Komatsu et al. (1983) on the formation of 1,2,4-thiadiazoles through the reaction of sulfur dichloride with nitriles in the presence of a Lewis acid suggests a pathway for synthesizing structurally related compounds, potentially applicable for creating derivatives of 4-((7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile (Komatsu et al., 1983).

Antimicrobial Activity

The synthesis of derivatives like 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine and their evaluation against pathogens of Lycopersicon esculentum by Vinaya et al. (2009) demonstrates the potential antimicrobial activity of sulfonamide-based compounds, suggesting an area of application for 4-((7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile (Vinaya et al., 2009).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]sulfonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O2S2/c19-17-4-2-1-3-16(17)18-9-10-21(11-12-24-18)25(22,23)15-7-5-14(13-20)6-8-15/h1-8,18H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWPYJQIKEBJASS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2830635.png)

![ethyl (2E)-2-{amino[(2-hydroxyethyl)amino]methylidene}-3-oxopentanoate](/img/structure/B2830637.png)

![5-[(4-chlorophenyl)acetyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2830639.png)

![3-amino-N-(4-chlorophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2830645.png)

![2-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2830649.png)

![[1-(3,4-Dimethoxyanilino)-1-oxopropan-2-yl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2830652.png)